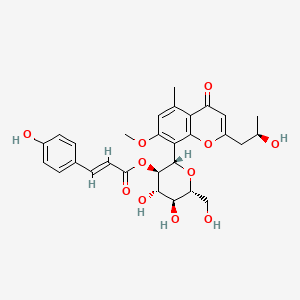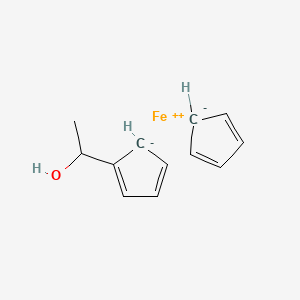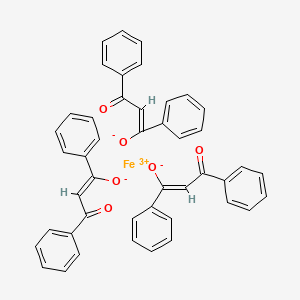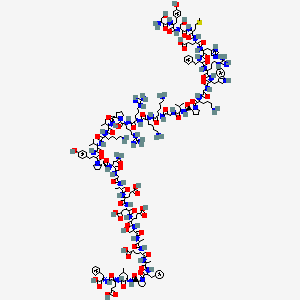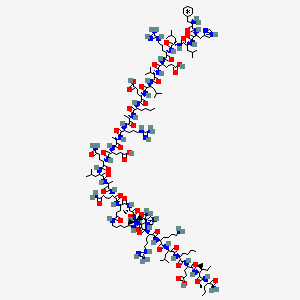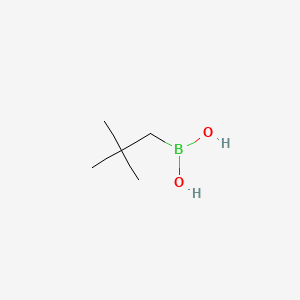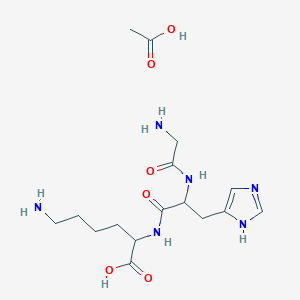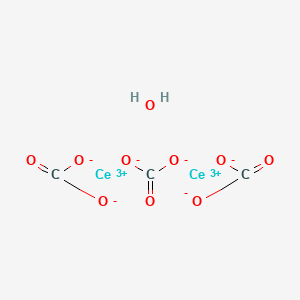
Cerium(III) carbonate hydrate
Overview
Description
Cerium(III) carbonate hydrate, also known as cerous carbonate hydrate, is a white solid compound with the chemical formula Ce₂(CO₃)₃·xH₂O. It is formed by cerium(III) cations and carbonate anions. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(III) carbonate hydrate can be synthesized through several methods. One common method involves the reaction of cerium nitrate with a carbonate source such as ammonium carbonate or sodium carbonate. The reaction typically occurs in an aqueous solution at room temperature, resulting in the precipitation of this compound .
Another method involves the use of 1,1′-carbonyldiimidazole and imidazole in a nonaqueous solvent like acetone. This method allows for the synthesis of cerium carbonate particles without the need for heating. The decomposition rate of 1,1′-carbonyldiimidazole can be controlled by adjusting the amount of water in the reaction mixture .
Industrial Production Methods
In industrial settings, this compound is often produced using solvent extraction methods. Crude cerium hydroxide is used as the raw material, and tributyl phosphate-liquid paraffin or di(2-ethylhexyl) phosphoric acid-kerosene is used as the extraction agent. The resulting cerium chloride solution is then neutralized with ammonia and precipitated with ammonium bicarbonate to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Cerium(III) carbonate hydrate undergoes various chemical reactions, including:
Oxidation: When heated to high temperatures (around 900°C), this compound decomposes to form cerium(IV) oxide (CeO₂).
Reaction with Acids: It reacts with most acids to form the corresponding cerium salts.
Common Reagents and Conditions
Oxidation: High temperatures (around 900°C) are required for the decomposition of this compound to cerium(IV) oxide.
Reaction with Acids: Common acids such as hydrochloric acid, sulfuric acid, and nitric acid are used to react with this compound to form cerium salts.
Major Products Formed
Cerium(IV) oxide (CeO₂): Formed by the thermal decomposition of this compound.
Cerium Salts: Formed by the reaction of this compound with various acids.
Scientific Research Applications
Cerium(III) carbonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of cerium oxide nanoparticles, which have unique catalytic properties.
Biology and Medicine: Cerium oxide nanoparticles derived from this compound are used in biomedical applications, including the treatment of systemic inflammatory diseases due to their reactive oxygen species scavenging properties.
Mechanism of Action
The mechanism of action of cerium(III) carbonate hydrate primarily involves its conversion to cerium oxide (CeO₂) upon heating. Cerium oxide exhibits unique catalytic properties due to the coexistence of cerium(III) and cerium(IV) oxidation states. This dual oxidation state allows cerium oxide to mimic the activity of enzymes such as catalase and superoxide dismutase, making it effective in scavenging reactive oxygen species .
Comparison with Similar Compounds
Cerium(III) carbonate hydrate can be compared with other cerium compounds such as:
- Cerium(III) oxalate hydrate
- Cerium(IV) hydroxide
- Cerium(III) acetate hydrate
- Cerium(IV) oxide
Uniqueness
This compound is unique due to its ease of synthesis and its role as a precursor for cerium oxide nanoparticles. These nanoparticles have superior reactive oxygen species scavenging properties compared to other cerium compounds .
Similar Compounds
- Cerium(III) oxalate hydrate : Used in similar applications but has different solubility and reactivity properties .
- Cerium(IV) hydroxide : Used in different industrial applications and has distinct chemical properties .
- Cerium(III) acetate hydrate : Another cerium compound with different solubility and reactivity characteristics .
- Cerium(IV) oxide : Widely used in catalysis and biomedical applications due to its unique catalytic properties .
This compound is a versatile compound with significant applications in various fields, making it an important material in scientific research and industrial processes.
Properties
IUPAC Name |
cerium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Ce.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSBAWXKALEJFR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Ce2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583543 | |
| Record name | Cerium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54451-25-1 | |
| Record name | Cerium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



